molecular formula C17H17NO4 B12432328 (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B12432328
M. Wt: 299.32 g/mol
InChI Key: VATOSFCFMOPAHX-UHFFFAOYSA-N
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Description

Table 1: Predicted Crystallographic Parameters

Parameter Value/Description
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.3 Å, b = 7.8 Å, c = 15.1 Å
Dihedral angle (C1–C2–N–Cα) 168.5°

The molecule adopts a planar conformation along the enamide-amide axis, facilitated by conjugation between the π-electrons of the double bond and the amide group. The para-hydroxyphenyl rings orient perpendicularly to this plane, forming a T-shaped geometry that optimizes π-π stacking in crystalline lattices. Hydrogen-bonding networks likely involve:

  • OH→O=C amide interactions (2.7–2.9 Å)
  • Intermolecular O–H···O bridges between phenolic hydroxyls (2.5–2.7 Å)

Spectroscopic Profiling

1H Nuclear Magnetic Resonance (NMR)

  • δ 7.35 ppm (d, J = 15.8 Hz) : Trans-vinylic proton (H-2)
  • δ 6.65–7.15 ppm (m) : Aromatic protons from dual 4-hydroxyphenyl groups
  • δ 6.25 ppm (s) : Exchangeable hydroxyl protons (broadened by hydrogen bonding)

13C NMR

  • δ 165.8 ppm : Amide carbonyl (C=O)
  • δ 144.2 ppm : Olefinic carbons (C2/C3)
  • δ 115–160 ppm : Aromatic carbons

Fourier-Transform Infrared (FT-IR)

  • 3270 cm⁻¹ : O–H stretching (phenolic and alcoholic hydroxyls)
  • 1645 cm⁻¹ : Amide I band (C=O stretch)
  • 1590 cm⁻¹ : Conjugated C=C vibration

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₇NO₄⁺ [M+H]⁺ : 300.1231
  • Observed : 300.1228 (Δ = -0.0003)

Comparative Analysis with Structurally Related Hydroxycinnamic Acid Amides

Table 2: Structural and Spectral Comparisons

Compound Substituents (R₁, R₂) λmax (UV-Vis) δ C=O (13C NMR)
Query compound R₁ = R₂ = 4-OH 280 nm 165.8 ppm
N-Caffeoyltyramine R₁ = 3,4-OH; R₂ = H 295 nm 166.2 ppm
N-Feruloyltyramine R₁ = 4-OCH₃; R₂ = H 265 nm 165.3 ppm

Key differences arise from electronic effects :

  • The dual para-hydroxyl groups enhance hydrogen-bonding capacity compared to mono-substituted analogs, increasing aqueous solubility.
  • Bathochromic UV shifts correlate with extended conjugation in catechol derivatives (e.g., N-caffeoyltyramine).
  • Amide carbonyl deshielding in the query compound (δ 165.8 ppm vs. 166.2 ppm in N-caffeoyltyramine) reflects reduced electron donation from the 4-hydroxyphenyl group.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATOSFCFMOPAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reactants and Intermediates

  • Hydroxycinnamic acid derivatives : 4-Hydroxycinnamic acid or its esters are common precursors.
  • Substituted ethylamines : 2-Hydroxy-2-(4-hydroxyphenyl)ethylamine or protected analogs serve as amine partners.
  • Coupling agents : Carbodiimides (e.g., DCC, EDC) and activating agents (e.g., HOBT, DMAP) facilitate amide bond formation.

Specific Synthesis Methods

Thermal Condensation

A direct thermal reaction between 4-hydroxycinnamic acid and 2-hydroxy-2-(4-hydroxyphenyl)ethylamine under reflux conditions yields the target compound. This method avoids coupling agents but requires rigorous control of temperature (80–120°C) and reaction time (4–6 hours).

Reaction Scheme :
$$ \text{4-Hydroxycinnamic acid} + \text{2-Hydroxy-2-(4-hydroxyphenyl)ethylamine} \xrightarrow{\Delta} \text{Target Amide} + \text{H}_2\text{O} $$

Advantages :

  • Simple, one-step process.
  • Environmentally friendly (low solvent use).

Limitations :

  • Moderate yields (40–60%).
  • Risk of side reactions (e.g., polymerization).

Coupling Reagent-Assisted Synthesis

This method employs carbodiimides (e.g., DCC) and hydroxybenzotriazole (HOBT) to activate the carboxylic acid group of 4-hydroxycinnamic acid. The activated intermediate reacts with the amine precursor in polar aprotic solvents (e.g., acetonitrile, DMF).

Optimized Conditions :

Parameter Value
Solvent Acetonitrile
Temperature 25–40°C
Reaction Time 12–24 hours
Yield 70–85%

Key Steps :

  • Activate 4-hydroxycinnamic acid with DCC/HOBT.
  • Add the amine precursor and stir under inert atmosphere.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Example :
In a study synthesizing similar hydroxycinnamic amides, DCC/HOBT-mediated coupling achieved 77–96% yields for phenylacetic acid amides.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields. A one-pot method combines hydroxycinnamic acid, the amine precursor, and a coupling agent (e.g., EDC) under microwave conditions (100–150°C, 10–30 minutes).

Advantages :

  • Shorter reaction times.
  • Higher energy efficiency.

Limitations :

  • Requires specialized equipment.
  • Potential for overheating and byproduct formation.

Decarboxylative Coupling

Decarboxylation of 4-hydroxycinnamic acid derivatives followed by coupling with the amine precursor is an alternative route. This method is less common but avoids the need for external coupling agents.

Mechanism :

  • Thermal decarboxylation of 4-hydroxycinnamic acid to 4-vinylphenol.
  • In situ coupling with the amine under basic conditions.

Challenges :

  • Low yields (40–50%).
  • Formation of polymerized byproducts.

Optimization and Purification

Stereochemical Control

The E-configuration in the α,β-unsaturated bond is crucial. Steric hindrance from the 4-hydroxyphenyl group favors the trans-isomer. Reaction conditions (e.g., solvent polarity, temperature) influence stereoselectivity.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients.
  • Crystallization : Ethanol/water mixtures for high-purity isolation.

Comparative Analysis of Methods

Method Conditions Yield Reference
Thermal Condensation Reflux, 6 hours, no catalyst 40–60%
DCC/HOBT Coupling Acetonitrile, 24 hours, 25°C 70–85%
Microwave Irradiation 150°C, 30 minutes, EDC/HOBt 75–80%
Decarboxylative Biphasic NaOH/toluene, 12 hours 40–50%

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central enamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid (or carboxylate salt) and a tyramine derivative.

Conditions Reagents Products Mechanism
Acidic (HCl, H₂SO₄)6M HCl, reflux (110°C, 12h)3-(4-Hydroxyphenyl)prop-2-enoic acid + 2-(4-Hydroxyphenyl)ethanolamineNucleophilic acyl substitution
Basic (NaOH)2M NaOH, 80°C, 6hSodium 3-(4-hydroxyphenyl)prop-2-enoate + 2-(4-Hydroxyphenyl)ethanolamineBase-catalyzed hydrolysis

Key Findings :

  • The reaction rate increases with temperature and catalyst concentration.

  • Steric hindrance from the ethyl side chain slightly reduces hydrolysis efficiency compared to simpler amides .

Oxidation of Phenolic Groups

The para-hydroxyphenyl groups are susceptible to oxidation, forming quinone intermediates.

Oxidizing Agent Conditions Products Applications
Ferric chloride (FeCl₃)Ethanol, RT, 1h3,4-Dihydroxybenzaldehyde derivativesAntioxidant activity modulation
Hydrogen peroxide (H₂O₂)pH 7.4 (phosphate buffer), 37°CSemiquinone radicals (detected via ESR)Study of redox mechanisms

Structural Insight :

  • Oxidation occurs preferentially at the hydroxyl group para to the ethyl side chain due to electronic stabilization .

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution reactions at activated positions.

Reaction Type Reagents Position Products
NitrationHNO₃/H₂SO₄, 0°CMeta3-Nitro-4-hydroxyphenyl derivatives
SulfonationH₂SO₄, SO₃, 50°CParaSulfonated aromatic adducts
MethylationCH₃I, K₂CO₃, DMF, 60°CHydroxyl O4-Methoxyphenyl-protected analog

Notable Observations :

  • The enamide’s electron-withdrawing effect directs substitution to the meta position on the adjacent ring.

  • Methylation of hydroxyl groups enhances lipophilicity for pharmacokinetic studies .

Conjugate Addition Reactions

The α,β-unsaturated amide participates in Michael additions and cycloadditions.

Nucleophile Conditions Products Stereochemistry
Thiols (e.g., glutathione)PBS buffer, pH 7.4, 37°Cβ-Sulfanyl adductsThermodynamic control (trans)
Amines (e.g., benzylamine)EtOH, RT, 24hβ-Amino amide derivatives1,4-Addition regioselectivity

Biological Relevance :

  • Thiol adducts are implicated in the compound’s intracellular antioxidant mechanisms.

Esterification and Ether Formation

The hydroxyl groups can be functionalized to modify solubility or stability.

Reaction Reagents Products Yield
AcetylationAcetic anhydride, pyridineDi-O-acetylated derivative85–92%
BenzylationBnBr, K₂CO₃, DMF4-Benzyloxyphenyl ethers78%

Applications :

  • Acetylated derivatives are used in prodrug design to enhance bioavailability.

Photochemical Reactions

The conjugated enamide system enables [2+2] cycloaddition under UV light.

Conditions Reagents Products Quantum Yield
UV light (λ = 365 nm)Benzene, 4hCyclobutane dimerΦ = 0.12

Mechanistic Note :

  • Reaction proceeds via a singlet excited state, confirmed by fluorescence quenching experiments .

Scientific Research Applications

(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The hydroxyphenyl groups play a crucial role in binding to the active sites of these targets, thereby exerting its effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Differences Bioactivity (IC₅₀, if available) Source References
N-p-coumaroyloctopamine (Target Compound) C₁₇H₁₇NO₄ 4-hydroxyphenyl (×2), ethanolamine side chain Reference compound Anti-inflammatory: 17.00 μM (MTT assay) Lycium barbarum
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide (Moupinamide) C₁₈H₁₉NO₅ 4-hydroxy-3-methoxyphenyl, 4-hydroxyphenyl Methoxy group at C3 of phenyl ring Anti-inflammatory: <17.21 μM Bacopa monnieri, Polygonatum verticillatum
cis-N-Feruloyltyramine C₁₈H₁₉NO₄ 4-hydroxy-3-methoxyphenyl, 4-hydroxyphenyl (Z)-isomer configuration Not reported Synthetic/Plant extracts
N-trans-Coumaroyltyramine C₁₇H₁₇NO₄ 4-hydroxyphenyl (×2) Lacks hydroxyl on ethyl side chain Antioxidant, anti-diabetic Nicotiana tabacum
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide C₁₉H₂₁NO₅ 4-hydroxy-3-methoxyphenyl, 2-methoxyethyl Methoxy substitution on ethanolamine Anti-inflammatory: IC₅₀ = 17.00 μM Lycium yunnanense

Substituent Effects on Bioactivity

  • Methoxy vs.
  • Stereochemistry : The (E)-configuration in the target compound ensures planarity of the α,β-unsaturated system, which is essential for π-π stacking interactions in enzyme binding. In contrast, (Z)-isomers (e.g., cis-N-Feruloyltyramine) exhibit steric hindrance, reducing bioactivity .
  • Side Chain Modifications: Ethanolamine derivatives with additional hydroxyl or methoxy groups (e.g., compound 4 from Lycium yunnanense) show enhanced anti-inflammatory activity due to improved hydrogen-bonding with COX-2 or iNOS targets .

Biological Activity

The compound (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide , also known as N-p-trans-coumaroyltyramine , is a phenolic amide that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (E)-3-(4-Hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
  • Molecular Formula : C17H17NO3
  • Canonical SMILES : C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)O)O

Antioxidant Activity

Research indicates that (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

StudyMethodFindings
DPPH AssayThe compound showed a notable reduction in DPPH radical concentration, indicating strong antioxidant activity.
ABTS AssayIt effectively inhibited ABTS radical cation formation, confirming its potential as an antioxidant agent.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

StudyMethodFindings
ELISASignificant reduction in TNF-alpha and IL-6 levels in treated macrophages was observed.
COX Inhibition AssayThe compound inhibited COX-1 and COX-2 enzymes, demonstrating its potential as a non-steroidal anti-inflammatory drug (NSAID).

Anticancer Activity

Preliminary studies suggest that (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide may possess anticancer properties. It has been tested against various cancer cell lines with promising results.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-725Induction of apoptosis via caspase activation.
A54930Cell cycle arrest at the G1 phase.

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced oxidative stress markers, such as malondialdehyde (MDA), while increasing antioxidant enzyme levels (SOD and CAT). This suggests potential benefits in managing diabetes-related complications.

Case Study 2: Inhibition of Tumor Growth

In vivo studies using xenograft models showed that treatment with (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide resulted in a marked reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide from plant extracts?

  • Answer : Liquid chromatography (LC) coupled with mass spectrometry (MS) is the primary method for isolating this compound. For example, aqueous extracts of Boerhavia diffusa were analyzed using LC-MS to identify metabolites like moupinamide (a structural analog) . Solvent partitioning (e.g., ethyl acetate for phenolic compounds) and column chromatography (silica gel or Sephadex LH-20) are effective for preliminary purification. Confirmation requires NMR (¹H, ¹³C) and comparison with spectral databases .

Q. How can stereochemical configurations (E/Z isomers) of this compound be resolved during structural characterization?

  • Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing E/Z isomers. For instance, (Z)-3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide exhibits distinct NOE correlations between the α,β-unsaturated carbonyl protons and adjacent aromatic protons, which differ from the E-configuration . X-ray crystallography (using SHELXL for refinement) provides definitive confirmation of stereochemistry .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported bioactivity data for phenylpropanoid amides like this compound?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or isomer purity. To resolve this:

  • Standardize purity : Use HPLC-DAD/ELSD (≥98% purity) to exclude confounding isomers or degradation products .
  • Validate targets : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinase enzymes) .
  • Cross-validate models : Compare results across in vitro (e.g., MTT assays) and in vivo (e.g., zebrafish xenografts) systems .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Answer :

  • Docking studies : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability .
  • ADMET prediction : Tools like SwissADME evaluate logP (optimal range: 2–4), PSA (<140 Ų for oral bioavailability), and blood-brain barrier permeability .
  • Synthetic prioritization : Focus on modifying the 4-hydroxyphenyl group or propenamide backbone to improve solubility (e.g., glycosylation or PEGylation) while retaining activity .

Methodological Challenges

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

  • Answer : Matrix effects (e.g., plasma proteins) and low abundance require:

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interferents .
  • Sensitivity enhancement : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for trace detection (LOD < 1 ng/mL) .
  • Internal standards : Deuterated analogs (e.g., d₃-(2E)-propenamide) correct for ionization variability .

Q. How do solvent systems and crystallization conditions affect the reproducibility of X-ray diffraction data for this compound?

  • Answer :

  • Solvent selection : Chloroform-methanol (1:1) yields high-quality crystals due to balanced polarity .
  • Temperature control : Slow evaporation at 4°C minimizes disorder in the hydroxy-phenyl moiety .
  • Data refinement : SHELXL-2018 resolves thermal motion artifacts, with R-factor thresholds < 5% for publication-quality structures .

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